molecular formula C8H20N+ B1218748 Trimethylpentylammonium CAS No. 20064-27-1

Trimethylpentylammonium

Cat. No.: B1218748
CAS No.: 20064-27-1
M. Wt: 130.25 g/mol
InChI Key: ACZOGADOAZWANS-UHFFFAOYSA-N
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Description

Chemical Classification and Structure

This compound belongs to the quaternary ammonium compound family, representing a specific class of positively charged polyatomic ions characterized by the structure [NR4]+, where R represents alkyl or aryl groups. The compound exhibits a cationic structure consisting of a central nitrogen atom covalently bonded to four organic substituents: three methyl groups and one pentyl chain. This quaternary arrangement results in a permanently positively charged nitrogen center, independent of solution pH conditions.

The molecular structure of this compound demonstrates the characteristic tetrahedral geometry around the nitrogen atom, with the pentyl chain providing the primary hydrophobic component while the trimethylammonium moiety contributes to the compound's cationic properties. The systematic molecular formula C8H20N+ reflects the eight carbon atoms distributed among the three methyl groups and the pentyl chain, twenty hydrogen atoms, and the single positively charged nitrogen atom.

Structurally, this compound can be represented using the International Union of Pure and Applied Chemistry nomenclature as trimethyl(pentyl)azanium, with the InChI identifier InChI=1S/C8H20N/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3/q+1. The compound's canonical SMILES notation appears as CCCCCN+(C)C, clearly illustrating the linear pentyl chain attached to the quaternary nitrogen center.

Historical Development and Discovery

The development of quaternary ammonium compounds, including this compound derivatives, traces back to pioneering research conducted in the early twentieth century. Quaternary ammonium compounds were first developed in 1916 by Jacobs and Heidelberg, who recognized their biocidal properties and potential applications. This initial discovery laid the foundation for subsequent research into various quaternary ammonium structures.

Significant advancement in the field occurred in 1935 when Domagk proposed that the attachment of aliphatic groups to quaternary nitrogen improved the biocidal properties of these compounds. Domagk's research led to the development of alkyl dimethyl benzyl ammonium chloride, establishing the first generation of quaternary ammonium compounds and demonstrating the importance of alkyl chain modifications in determining compound properties.

The synthesis methodology for quaternary ammonium compounds became well-established through the Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides. This reaction mechanism provided the chemical foundation for producing this compound and related compounds through the quaternization of appropriate tertiary amine precursors with pentyl halides.

Technical improvements in chemical synthesis during the 1960s facilitated the development of various quaternary ammonium compounds with specific alkyl chain lengths, including pentyl-substituted derivatives. These synthetic advances enabled researchers to systematically investigate the relationship between alkyl chain length and compound properties, contributing to the understanding of this compound characteristics.

Nomenclature and Systematic Naming

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. The preferred International Union of Pure and Applied Chemistry name for this compound is trimethyl(pentyl)azanium, reflecting the presence of three methyl groups and one pentyl group attached to the nitrogen center. This nomenclature system clearly identifies both the cationic nature of the compound and the specific organic substituents present.

Alternative systematic names include n,n,n-trimethylpentan-1-aminium, which emphasizes the terminal position of the ammonium group on the pentyl chain. The compound registry number 20064-27-1 provides unique identification within chemical databases and literature. Various synonyms exist in chemical literature, including this compound and related salt forms such as this compound bromide, this compound chloride, and this compound iodide.

The molecular formula representation varies depending on whether the cationic form or specific salt derivatives are considered. The cationic form is represented as C8H20N+, while salt derivatives incorporate the appropriate counterion. This nomenclature distinction is important for understanding the different forms in which this compound may be encountered in research and applications.

Database identifiers for this compound include PubChem CID 9022, providing standardized reference for chemical information systems. The compound also possesses specific DSSTox Substance ID DTXSID60942078 and Nikkaji Number J239.394H, facilitating cross-referencing across different chemical databases and regulatory systems.

Physical Properties

This compound exhibits specific physical properties that reflect its quaternary ammonium structure and the presence of the pentyl alkyl chain. The molecular weight of 130.25 g/mol positions it within the range of medium-chain quaternary ammonium compounds. This molecular weight reflects the cumulative mass contribution of the three methyl groups, the pentyl chain, and the nitrogen atom.

The compound demonstrates characteristic solubility behavior associated with quaternary ammonium compounds, exhibiting solubility in polar solvents due to its ionic nature. The presence of the pentyl chain introduces hydrophobic characteristics, creating amphiphilic properties that influence the compound's behavior in various solvent systems. This dual nature contributes to the compound's surfactant properties, enabling interaction with both organic and aqueous phases.

Property Value Reference
Molecular Formula C8H20N+
Molecular Weight 130.25 g/mol
CAS Registry Number 20064-27-1
InChI Key ACZOGADOAZWANS-UHFFFAOYSA-N
Related CAS Numbers 150-98-1 (bromide), 19109-66-1 (iodide)

The structural characteristics of this compound contribute to its thermal stability and chemical reactivity patterns. Quaternary ammonium cations are generally unreactive toward strong electrophiles, oxidants, and acids, providing chemical stability under various conditions. The pentyl chain length influences the compound's melting point, boiling point, and vapor pressure characteristics, though specific experimental values for these properties require further investigation in the available literature.

Physical characterization techniques commonly employed for this compound include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These analytical methods provide detailed structural confirmation and purity assessment for research and industrial applications.

Relationship to Quaternary Ammonium Compound Family

This compound represents a specific member of the broader quaternary ammonium compound family, characterized by the presence of four organic groups bonded to a central nitrogen atom. This family encompasses a diverse range of compounds with varying alkyl and aryl substituents, each contributing unique properties and applications. The relationship between this compound and other family members is defined by shared structural features and chemical behavior patterns.

Within the quaternary ammonium compound classification system, this compound belongs to the alkyl-substituted subgroup, specifically featuring three methyl groups and one linear alkyl chain. This structural arrangement distinguishes it from other quaternary ammonium compounds such as those containing benzyl groups, longer alkyl chains, or different substitution patterns. The pentyl chain length places it in an intermediate position between shorter-chain compounds like tetramethylammonium and longer-chain surfactant molecules.

The compound's position within the quaternary ammonium family influences its physical and chemical properties, particularly its surfactant characteristics and antimicrobial activities. Quaternary ammonium compounds with alkyl chains of five to eighteen carbons typically exhibit enhanced surfactant properties compared to shorter-chain analogs, with this compound falling within the lower end of this range.

Comparative analysis with related quaternary ammonium compounds reveals structure-activity relationships that inform understanding of this compound properties. The three methyl groups provide steric bulk around the nitrogen center, while the pentyl chain contributes hydrophobic character essential for surfactant behavior. This structural combination enables the compound to participate in phase transfer catalysis reactions, facilitating the transfer of ions or molecules between different phases.

The quaternary ammonium compound family has experienced significant evolution through multiple generations of development, with this compound representing characteristics associated with medium-chain alkyl derivatives. Modern quaternary ammonium compounds are classified into various generations based on their structural features and performance characteristics, with fourth-generation compounds featuring dialkyl chains and fifth-generation compounds incorporating multiple structural elements.

Quaternary Ammonium Generation Key Structural Features Representative Compounds
First Generation Single alkyl chain with benzyl group Benzalkonium chloride
Second Generation Ethyl substitution on aromatic ring Alkyl dimethyl ethylbenzyl ammonium
Third Generation Mixture of first and second generation Combined benzalkonium derivatives
Fourth Generation Linear dialkyl chains, no benzene ring Didecyl dimethyl ammonium compounds
Fifth Generation Mixed structural elements Multiple component systems

Environmental considerations represent an important aspect of the quaternary ammonium compound family, with research focusing on degradation pathways and ecosystem effects. Understanding the environmental impact of compounds like this compound requires consideration of their persistence, bioaccumulation potential, and effects on microbial communities. The pentyl chain length influences these environmental characteristics, with shorter chains generally exhibiting greater biodegradability compared to longer-chain analogs.

Research applications of this compound within the quaternary ammonium compound family include phase transfer catalysis, surfactant studies, and antimicrobial research. The compound's intermediate chain length makes it useful for investigating structure-property relationships and optimizing formulations for specific applications. Comparative studies with other family members provide insights into the effects of alkyl chain length and substitution patterns on performance characteristics.

Properties

CAS No.

20064-27-1

Molecular Formula

C8H20N+

Molecular Weight

130.25 g/mol

IUPAC Name

trimethyl(pentyl)azanium

InChI

InChI=1S/C8H20N/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

ACZOGADOAZWANS-UHFFFAOYSA-N

SMILES

CCCCC[N+](C)(C)C

Canonical SMILES

CCCCC[N+](C)(C)C

Related CAS

150-98-1 (bromide)
19109-66-1 (iodide)

Synonyms

trimethylpentylammonium
trimethylpentylammonium bromide
trimethylpentylammonium chloride
trimethylpentylammonium iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a positively charged nitrogen center but differ in substituent groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison of trimethylpentylammonium with structurally related QACs.

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound⁺ C₈H₂₀N⁺ 142.26 (ion) Pentyl chain + three methyl groups on N⁺
Trimethylphenylammonium⁺ C₉H₁₄N⁺ 136.22 (ion) Phenyl ring + three methyl groups on N⁺
Methyltrioctylammonium⁺ C₂₅H₅₄N⁺ 368.70 (ion) Three octyl chains + one methyl group on N⁺
Tetramethylammonium⁺ C₄H₁₂N⁺ 74.14 (ion) Four methyl groups on N⁺

Notes:

  • This compound : The pentyl chain balances hydrophobicity and steric bulk, enhancing stability in alkaline media .
  • Trimethylphenylammonium : The aromatic phenyl group introduces π-π interactions but reduces alkaline stability compared to alkyl chains .
  • Methyltrioctylammonium : Long octyl chains increase hydrophobicity, useful in phase-transfer catalysis but may hinder ion mobility in membranes .
  • Tetramethylammonium : Compact structure with high solubility in water, often used as a phase-transfer catalyst or electrolyte .

Stability in Alkaline Conditions

This compound demonstrates superior resistance to hydroxide-induced degradation (e.g., SN2 attacks) in AEMs compared to shorter-chain analogs like benzyltrimethylammonium. Theoretical and experimental studies indicate that side chains with 4–5 methylene units (e.g., pentyl) optimally mitigate backbone degradation while maintaining ion conductivity . In contrast, phenyl-substituted QACs (e.g., trimethylphenylammonium) are more susceptible to elimination reactions due to weaker C–N bonds in aromatic systems .

Binding Affinities in Supramolecular Systems

In host-guest chemistry, this compound exhibits variable binding depending on the host’s architecture:

  • With cyclotriveratrylene hosts, it binds less effectively than choline (Kₐ ≈ 23–66 M⁻¹) due to the absence of hydrogen-bonding hydroxyl groups .
  • However, in hydrophobic hosts, its pentyl chain drives stronger binding than acetylcholine (Kₐ ≈ 5.39 × 10² M⁻¹), highlighting the role of hydrophobic interactions .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the quaternization of N,N-dimethylpentylamine with methyl halides (e.g., methyl chloride) under elevated temperatures and pressure. The reaction proceeds via nucleophilic substitution, where the tertiary amine reacts with the methyl halide to form the quaternary ammonium salt.

Procedure (Adapted from):

  • Reactants:

    • N,N-Dimethylpentylamine (1.0 mol)

    • Methyl chloride (1.2 mol)

    • Solvent: Acetonitrile/methanol (4:1 v/v)

  • Conditions:

    • Temperature: 65–70°C

    • Pressure: 0.1–0.2 MPa

    • Duration: 3 hours

  • Workup:

    • Cooling to 30°C, centrifugation, and drying yield trimethylpentylammonium chloride.

    • Anion exchange (e.g., with LiNTf₂) produces derivatives like bis(trifluoromethylsulfonyl)amide.

Key Data:

ParameterValueSource
Yield95%
Purity (HPLC)>99%
Reaction ScaleUp to 5 mol

Optimization Insights:

  • Excess methyl chloride (1.2 eq) ensures complete quaternization.

  • Solvent polarity critically influences reaction rate; acetonitrile/methanol mixtures enhance solubility and kinetics.

Reductive Methylation of Pentylamine

Two-Step Synthesis via Eschweiler-Clarke Reaction

This classical approach converts primary amines to tertiary amines via reductive methylation, followed by quaternization.

Step 1: Synthesis of N,N-Dimethylpentylamine

  • Reactants:

    • Pentylamine (1.0 mol)

    • Formaldehyde (3.0 mol)

    • Formic acid (5.0 mol)

  • Conditions:

    • Reflux at 100°C for 12–16 hours.

    • Acidic workup (HCl) and distillation yield N,N-dimethylpentylamine.

Step 2: Quaternization with Methyl Sulfate

  • Reactants:

    • N,N-Dimethylpentylamine (1.0 mol)

    • Methyl sulfate (1.1 mol)

    • Solvent: Ethyl acetate

  • Conditions:

    • Reflux at 80°C for 1–2 hours.

    • Crystallization from ethyl acetate yields this compound methyl sulfate.

Key Data:

ParameterValueSource
Step 1 Yield85–92%
Step 2 Yield79% (after recrystallization)
Purity (NMR)>93%

Challenges:

  • Steric hindrance in pentylamine necessitates prolonged reaction times.

  • Methyl sulfate’s toxicity requires stringent safety protocols.

One-Pot Synthesis Using Methyl Formate

High-Pressure Catalytic Method

This scalable method employs methyl formate as a methylating agent under autogenous pressure.

Procedure:

  • Reactants:

    • N,N-Dimethylpentylamine (1.0 mol)

    • Methyl formate (1.5 mol)

    • Methanol (solvent)

  • Conditions:

    • Temperature: 160°C

    • Pressure: Autogenous (≈4 MPa)

    • Duration: 8 hours

  • Workup:

    • Phase separation (toluene/water), isolation, and vacuum drying yield this compound formate.

Key Data:

ParameterValueSource
Yield85%
Purity (Elemental Analysis)C: 61.68%; H: 12.08%

Advantages:

  • Avoids hazardous methyl halides.

  • Methyl formate acts as both reagent and solvent, simplifying purification.

Comparative Analysis of Methods

MethodYieldScalabilitySafety ConcernsCost Efficiency
Direct Alkylation95%HighToxic methyl halidesModerate
Reductive Methylation79%ModerateToxic methyl sulfateLow
Methyl Formate Route85%HighLow toxicityHigh

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (D₂O, δ ppm):

    • 0.95 (t, J = 6.8 Hz, 3H, CH₃), 1.36–1.47 (m, 4H, CH₂), 1.75–1.87 (m, 2H, CH₂), 3.15 (s, 9H, N(CH₃)₃), 3.33–3.36 (m, 2H, NCH₂).

  • FTIR (ν/cm⁻¹):

    • 2964 (C-H stretch), 1346 (C-N stretch), 1179 (S=O) for bis(trifluoromethylsulfonyl)amide derivatives.

Thermal Stability

  • TGA Data: Decomposition onset at 250°C, confirming suitability for high-temperature applications.

Industrial and Environmental Considerations

  • Waste Management: Methyl formate routes generate fewer hazardous byproducts.

  • Catalyst Recycling: Nickel catalysts (e.g., in hydrogenation steps) require recovery systems to minimize costs .

Q & A

Q. What are the critical considerations for synthesizing trimethylpentylammonium with high purity?

Synthesis of this compound typically involves quaternization of pentylamine with methyl halides. Key steps include stoichiometric control of methylating agents, temperature regulation (40–60°C), and purification via recrystallization or column chromatography. Impurities such as unreacted amines or di-methylated byproducts can be identified using 1H^1H-NMR (δ 3.1–3.3 ppm for N-methyl groups) and LC-MS. Ensure inert atmosphere conditions to prevent oxidation of intermediates .

Q. How can spectroscopic methods distinguish this compound from structurally similar quaternary ammonium compounds?

1H^1H-NMR is pivotal: this compound exhibits a triplet for the terminal CH3_3 group (δ 0.8–1.0 ppm) and a multiplet for the pentyl chain’s methylene protons (δ 1.2–1.6 ppm). IR spectroscopy confirms the absence of N-H stretches (~3300 cm1^{-1}), distinguishing it from non-quaternized amines. Mass spectrometry (ESI+) shows a molecular ion peak at m/z 130.2 [M+^+] with characteristic fragmentation patterns for the pentyl chain .

Q. What are the primary applications of this compound in supramolecular chemistry?

It serves as a model quaternary ammonium guest in host-guest systems. For example, cyclotriveratrylene-based hosts bind this compound via cation-π and hydrophobic interactions. These studies help quantify binding affinities (e.g., Ka2366M1K_a \approx 23–66 \, \text{M}^{-1} in HEPES buffer) and inform designs for neurotransmitter sensors .

Advanced Research Questions

Q. How can conflicting binding affinity data for this compound across studies be resolved?

Discrepancies in KaK_a values (e.g., 23 vs. 66 M1^{-1}) often arise from variations in solvent polarity, buffer composition, or host functionalization. For instance, phosphonate-modified hosts enhance electrostatic interactions, increasing KaK_a. Methodological standardization (e.g., isothermal titration calorimetry under identical ionic strength) and control experiments with analogs (e.g., tetramethylammonium) can isolate contributing factors .

Q. What experimental strategies improve the selectivity of this compound detection in biological matrices?

Host systems with tailored cavities (e.g., electron-deficient aromatic panels) can discriminate this compound from choline or acetylcholine. Fluorescent tagging of hosts enables real-time monitoring via emission quenching. Validation in simulated physiological media (e.g., artificial cerebrospinal fluid) and competitive binding assays with interferents (e.g., Na+^+, K+^+) are critical to confirm specificity .

Q. How should researchers design experiments to investigate the environmental persistence of this compound?

Use 14^{14}C-labeled compounds to track biodegradation pathways in soil/water systems. LC-MS/MS quantifies degradation products (e.g., pentanol, trimethylamine). Controls must account for abiotic hydrolysis (pH 7–9, 25–40°C) and microbial activity (sterilized vs. non-sterilized samples). Data should be analyzed using first-order kinetics models to estimate half-lives .

Q. What computational methods predict the interaction mechanisms of this compound with lipid bilayers?

Molecular dynamics simulations (AMBER or CHARMM force fields) model its insertion into lipid membranes. Parameters include binding free energy (MM-PBSA), lateral diffusion coefficients, and headgroup orientation. Validate predictions with experimental techniques like surface plasmon resonance or fluorescence anisotropy .

Methodological Guidance

  • For binding studies : Use isothermal titration calorimetry (ITC) over fluorescence assays to avoid photobleaching artifacts. Report KaK_a, ΔH, and ΔS values with error margins from triplicate runs .
  • For environmental analysis : Combine solid-phase extraction (C18 cartridges) with high-resolution mass spectrometry to detect trace levels (ppb) in water samples .
  • For synthetic optimization : Monitor reaction progress via inline FTIR to minimize byproducts. Scale-up procedures require solvent recovery systems to reduce waste .

Data Contradiction Analysis Framework

  • Step 1 : Compare experimental conditions (pH, temperature, solvent) across studies.
  • Step 2 : Replicate key experiments with standardized protocols.
  • Step 3 : Use control compounds (e.g., trimethylpropylammonium) to identify structural determinants of observed behavior .

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